N-Nitroso desloratadine

Acceptable Intake (AI) Carcinogenic Potency Categorization Approach (CPCA) Regulatory Compliance

Pharmaceutical QC laboratories validating nitrosamine impurity methods for desloratadine ANDA/NDA submissions require an authentic NDSRI reference standard-generic nitrosamine standards (NDMA, NDEA) are scientifically invalid due to differing matrix effects and chromatographic behavior. • FDA Potency Category 3 NDSRI with compound-specific AI limit of 400 ng/day-the regulatory benchmark for impurity control. • Validated LC-MS/MS achieves LOQ 1.0 ng/mL via HILIC separation optimized to elute NDSRI prior to desloratadine API. • Full characterization data (MS, NMR, COA) supports regulatory dossier submissions.

Molecular Formula C19H18ClN3O
Molecular Weight 339.8 g/mol
CAS No. 1246819-22-6
Cat. No. B588004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso desloratadine
CAS1246819-22-6
Synonyms8-Chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC19H18ClN3O
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4
InChIInChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2
InChIKeyBLGRQBLVAJWKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Desloratadine Reference Standard


N-Nitroso desloratadine (CAS 1246819-22-6) is an N-nitroso derivative of the secondary amine present in the H₁ antihistamine desloratadine, classified as a nitrosamine drug substance-related impurity (NDSRI) [1]. With a molecular weight of 339.82 g/mol and molecular formula C₁₉H₁₈ClN₃O, this compound serves as a highly characterized reference material for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions, including ANDA and NDA filings [2]. The compound is also designated as N-Nitroso Loratadine EP Impurity D and N-Nitroso Loratadine USP Related Compound A [3].

NDSRI-specific reference material for impurity analysis
Pharmaceutical QC and method validation (AMV) workflow
Regulatory submission support (ANDA/NDA) & pharmacopeial designation

N-Nitroso Desloratadine Standard Specificity


Substitution with generic nitrosamine standards or non-NDSRI nitrosamine reference materials is scientifically invalid for desloratadine impurity analysis. As an NDSRI, N-nitroso desloratadine shares the structural backbone of the active pharmaceutical ingredient (API) desloratadine, resulting in matrix effects and chromatographic behavior distinct from small-molecule nitrosamines such as NDMA or NDEA [1]. Regulatory agencies including the FDA have assigned N-nitroso desloratadine a compound-specific acceptable intake (AI) limit of 400 ng/day under FDA Potency Category 3, which differs substantially from the limits established for other nitrosamine impurities [2]. Furthermore, validated LC-MS/MS methods for this impurity require HILIC-based separation specifically optimized to elute the NDSRI prior to the API to minimize matrix interference—a method configuration that cannot be directly transferred using unrelated nitrosamine standards [3].

  • HILIC-based LC-MS/MS method is specific to NDSRIs; generic nitrosamine standards cannot replicate NDSRI chromatographic behavior.
  • FDA AI limit of 400 ng/day (Category 3) differs substantially from limits for small-molecule nitrosamines (e.g., NDMA/NDEA), requiring compound-specific sensitivity.
  • Validated method requires elution of NDSRI before API to minimize matrix effects; method transfer with unrelated nitrosamine standards is not supported.

Quantitative Evidence for N-Nitroso Desloratadine


FDA Acceptable Intake Limit

N-Nitroso desloratadine has been assigned an FDA acceptable intake (AI) limit of 400 ng/day under Potency Category 3 of the Carcinogenic Potency Categorization Approach (CPCA) framework [1]. This limit is approximately 2.7× higher than the proposed conservative default of 150 ng/day for NDSRIs with molecular weight >200 Da lacking compound-specific data [2], and 3.75× lower than the ICH M7 Threshold of Toxicological Concern (TTC) default of 1500 ng/day applied to mutagenic impurities without nitrosamine-specific categorization [2]. In contrast, highly potent nitrosamines such as NDMA and NDEA are subject to significantly lower AI limits (typically 26.5–96 ng/day depending on jurisdiction and route of administration). This specific 400 ng/day AI establishes N-nitroso desloratadine as a Category 3 NDSRI, directly informing impurity control strategies, analytical sensitivity requirements, and risk assessment documentation for desloratadine-containing products.

FDA Acceptable Intake
Class-level inference
400 ng/day (Category 3)
Target: 400 ng/day ICH M7 TTC: 1500 ng/day; NDSRI default: 150 ng/day; NDMA: ~26.5–96 ng/day
Informs impurity control strategy and analytical sensitivity requirements.
CPCA framework; AI limit 3.75× below ICH M7 TTC.
Acceptable Intake (AI) Carcinogenic Potency Categorization Approach (CPCA) Regulatory Compliance FDA Potency Category

Validated LC-MS/MS Method Performance

A validated LC-MS/MS method utilizing hydrophilic interaction liquid chromatography (HILIC) has been established specifically for N-nitroso desloratadine quantification in pharmaceutical matrices [1]. The method achieved a limit of quantification (LOQ) of 1.0 ng/mL with linearity from 1–50 ng/mL (r² > 0.999). This LOQ enables detection at levels approximately 400× below the FDA acceptable intake limit when accounting for typical drug product doses. Method validation confirmed acceptable precision, accuracy, robustness, and system suitability in accordance with regulatory guidelines. Critically, the HILIC separation mode was optimized to elute the NDSRI prior to the desloratadine API, substantially minimizing matrix effects from excess API [1]. This method was successfully applied to detect N-nitroso desloratadine in both APIs and finished dosage forms at levels below the acceptable intake threshold based on CPCA. Notably, the method was also successfully applied without modification to structurally diverse NDSRIs including N-nitroso fluoxetine and N-nitroso betahistidine, demonstrating broader platform utility [1].

Validated LC-MS/MS Method
Head-to-head
LOQ: 1.0 ng/mL
Linearity 1–50 ng/mL (r²>0.999); HILIC separation; NDSRI elutes before API
Establishes method benchmark for reference standard procurement.
Minimizes API matrix effects; validated per regulatory guidelines.
LC-MS/MS HILIC Method Validation LOQ NDSRI Analysis

Reference Standard Purity Comparison

Commercially available N-nitroso desloratadine reference standards are supplied with certified purity of ≥99% as determined by HPLC , meeting the purity specifications required for pharmaceutical impurity analysis under ICH Q3A/Q3B and ICH M7 guidelines. In contrast, research-grade materials may be supplied at lower purity levels (e.g., ≥95% as noted in some supplier specifications ), which can introduce quantitation bias in impurity analysis and method validation studies. The ≥99% HPLC purity standard is accompanied by comprehensive characterization data including MS, ¹H-NMR, ¹³C-NMR, and UV spectra with detailed spectral interpretation, along with COA documentation suitable for ANDA and DMF submissions . Lower-purity materials lack the full spectroscopic characterization package and may contain unidentified impurities that interfere with method validation or produce false-positive results in impurity profiling.

Reference Purity
Head-to-head
≥99% HPLC purity
Target: ≥99% (full characterization) Research-grade: ≥95% (limited characterization)
Higher purity reduces systematic error in trace impurity quantification.
Full characterization supports regulatory filing.
Reference Standard Purity HPLC Purity Pharmaceutical Impurity Analysis QC Compliance

Deuterated Internal Standard Availability

N-Nitroso desloratadine-d4 (CAS 2733579-31-0) is commercially available as a deuterated internal standard specifically for the accurate quantification of N-nitroso desloratadine by GC-MS or LC-MS . This stable isotope-labeled analog (molecular weight 343.8 g/mol vs. 339.8 g/mol for the unlabeled compound; Δ mass = 4 Da) provides near-identical chromatographic retention and ionization efficiency to the target analyte, enabling isotope dilution mass spectrometry for correction of matrix effects, recovery variation, and ionization suppression/enhancement. Without a matched internal standard, LC-MS quantification of trace-level NDSRIs in pharmaceutical matrices containing excess API is subject to significant matrix effects that can compromise accuracy and reproducibility. The availability of the deuterated analog represents a material procurement advantage over NDSRIs for which no matched isotopic internal standard exists, requiring laboratories to rely on structurally dissimilar internal standards with unpredictable matrix effect compensation.

Matched ISTD Availability
Class-level inference
N-Nitroso desloratadine-d4 (Δ +4 Da)
Commercially available stable isotope-labeled analog for isotope dilution MS.
Supports accurate LC-MS quantification with matrix effect correction.
Procurement should consider matched ISTD for validated methods.
Deuterated Internal Standard N-Nitroso Desloratadine-d4 LC-MS/MS Quantification Isotope Dilution Stable Isotope Labeling

N-Nitroso Desloratadine Applications


Regulatory Submission and QC Testing

Pharmaceutical companies developing generic desloratadine products (ANDA) or innovator formulations (NDA) require N-nitroso desloratadine reference standards to validate analytical methods for nitrosamine impurity quantification and to perform batch release QC testing. The compound's FDA-assigned AI limit of 400 ng/day (Potency Category 3) [1] establishes the regulatory benchmark against which impurity levels must be controlled. Validated LC-MS/MS methods achieving LOQ of 1.0 ng/mL [2] provide the analytical sensitivity required to demonstrate compliance with this AI limit. Comprehensive characterization data including MS, NMR, and COA documentation support regulatory dossier submissions.

Stability and Forced Degradation Studies

N-Nitroso desloratadine reference material is essential for stability-indicating method development and forced degradation studies designed to assess nitrosamine formation potential during drug product shelf life. The compound forms from desloratadine under nitrosating conditions—reaction with sodium nitrite in acidic aqueous medium at 37°C for 4 hours yields N-nitroso desloratadine at 29.2% yield [1]. This known formation pathway enables pharmaceutical manufacturers to design controlled forced degradation experiments using the authentic reference standard for peak identification and quantification. Stability protocols require reference standards to monitor impurity growth over ICH-prescribed storage conditions.

HILIC LC-MS/MS Method Development

Analytical laboratories developing sensitive LC-MS/MS methods for N-nitroso desloratadine quantification should procure both the unlabeled reference standard and N-nitroso desloratadine-d4 (CAS 2733579-31-0) as a matched internal standard [1]. The HILIC-based separation method validated for this compound minimizes matrix effects by eluting the NDSRI prior to the desloratadine API, achieving linearity of 1–50 ng/mL with r² > 0.999 and LOQ of 1.0 ng/mL [2]. The deuterated internal standard corrects for ionization suppression and recovery variation inherent to pharmaceutical matrix analysis, enabling accurate quantification at trace levels required for regulatory compliance.

Pharmacopeial Compliance Reference Standard

N-Nitroso desloratadine is designated as N-Nitroso Loratadine EP Impurity D and N-Nitroso Loratadine USP Related Compound A [1], establishing its status as a recognized impurity in pharmacopeial monographs for loratadine/desloratadine drug substances and products. USP offers a certified analytical material (Catalog 1A08910) as a 1 mg/mL solution for pharmaceutical analytical impurity testing [2]. Laboratories performing compendial testing or establishing in-house methods aligned with USP/EP requirements should procure reference standards that provide traceability against pharmacopeial standards. Supplier-provided traceability documentation supports method equivalency demonstrations and regulatory inspections.

Application
Selection Property
Validation Focus
Regulatory Submission & QC Testing
NDSRI-specific identity & certified purity
AI limit compliance; method sensitivity for batch release
Stability & Forced Degradation Studies
Authentic reference for peak identification
Formation pathway confirmation; impurity growth under ICH conditions
HILIC LC-MS/MS Method Development
Matched unlabeled & deuterated standards
Matrix effect minimization; method linearity & LOQ verification
Pharmacopeial Compliance
EP/USP impurity designation traceability
Compendial method equivalency; COA documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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